(S)-1-(3-Aminopyrrolidin-1-yl)ethanone
Overview
Description
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone is a chiral compound with a pyrrolidine ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Aminopyrrolidin-1-yl)ethanone: The enantiomer of the compound with different stereochemistry.
1-(3-Aminopyrrolidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
1-(3-Aminopyrrolidin-1-yl)butanone: A compound with a butanone moiety.
Uniqueness
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This makes it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693182 | |
Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013921-14-6 | |
Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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